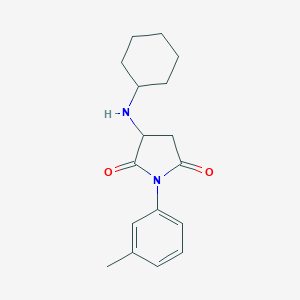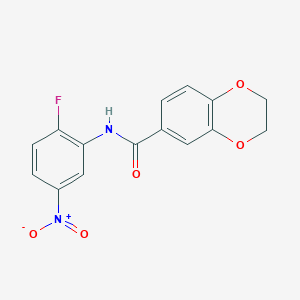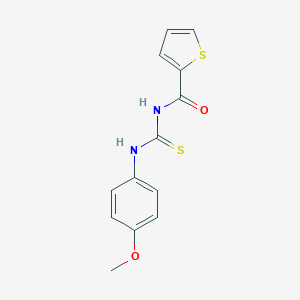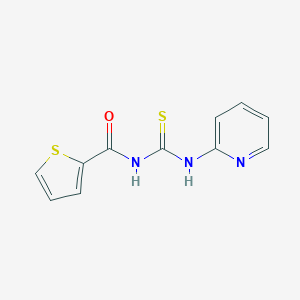![molecular formula C20H17N7S B398076 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine](/img/structure/B398076.png)
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is a complex organic compound with a unique structure that combines benzimidazole and purine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the benzimidazole and purine intermediates. The key steps include:
Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions to form 1-benzyl-1H-benzimidazole.
Synthesis of Purine Intermediate: The purine moiety is synthesized through a series of reactions starting from commercially available starting materials such as adenine.
Coupling Reaction: The final step involves the coupling of the benzimidazole and purine intermediates through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated benzimidazole derivatives.
科学研究应用
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.
作用机制
The mechanism of action of 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, while the purine moiety can inhibit enzymes involved in nucleotide synthesis. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1-Benzyl-1H-benzoimidazol-2-yl-methylamine: Similar structure but lacks the purine moiety.
9H-purin-6-ylamine: Contains the purine moiety but lacks the benzimidazole and sulfanyl linkages.
Uniqueness
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is unique due to its combined benzimidazole and purine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C20H17N7S |
|---|---|
分子量 |
387.5g/mol |
IUPAC 名称 |
8-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C20H17N7S/c21-18-17-19(23-12-22-18)26-20(25-17)28-11-16-24-14-8-4-5-9-15(14)27(16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H3,21,22,23,25,26) |
InChI 键 |
PFRQOJDBPCMJTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=NC=NC(=C5N4)N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=NC=NC(=C5N4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-allyl-2-[(2,4-dibromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B397994.png)
![N-(2,3-dichlorophenyl)-2-{3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397995.png)
![2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-iodophenyl)acetamide](/img/structure/B397999.png)
![2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B398000.png)
![2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B398001.png)

![N-(5-chloro-2-methylphenyl)-2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398003.png)

![2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B398009.png)
![1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B398010.png)
![Propyl 4-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B398013.png)

![N-[(3-acetylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B398016.png)

